(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine is a chiral compound classified under the category of heterocyclic compounds, specifically within the family of octahydropyrrolo[1,2-a]pyrazines. Its molecular formula is , and it has a molecular weight of 140.23 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural characteristics that may influence biological activity.
The synthesis of (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine can be achieved through various methods. One prominent approach involves the Ugi five-component reaction, which allows for the formation of complex molecules from simple precursors. This method can yield stereochemically pure derivatives by carefully selecting starting materials and controlling reaction conditions.
The molecular structure of (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine features a bicyclic framework that includes a pyrazine ring fused to a pyrrolidine ring. This structure contributes to its unique chemical properties.
(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions that can modify its structure and enhance its functional properties.
Understanding the physical and chemical properties of (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine is essential for predicting its behavior in biological systems and during synthesis.
(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine has potential applications primarily in medicinal chemistry:
N-heterocyclic compounds represent a cornerstone of modern organic chemistry due to their electron-rich environments and versatile molecular recognition capabilities. The pyrrolo[1,2-a]pyrazine system exemplifies this significance, featuring a bicyclic scaffold that amalgamates pyrrole and pyrazine rings. Pyrazine (C₄H₄N₂), a symmetrical diazine with D2h symmetry, exhibits reduced basicity compared to pyridine yet serves as a critical pharmacophore owing to its hydrogen-bonding capacity and dipole moment (4.22 D) [6]. The octahydropyrrolo[1,2-a]pyrazine variant, including our target compound (S)-8a-methyloctahydropyrrolo[1,2-a]pyrazine (CAS: 5654-83-1), introduces stereochemical complexity through partial saturation. This generates chiral centers—notably the 8a position—where the (S)-configuration dictates three-dimensional topology. The scaffold’s rigidity enables precise spatial orientation of functional groups, while its amphoteric character (basic pyrazine nitrogen vs. acidic pyrrole NH in non-saturated forms) supports diverse chemical modifications [1] [4].
Table 1: Fundamental Properties of Pyrrolo[1,2-a]pyrazine Core
Property | Value/Characteristic |
---|---|
Core Skeleton | Bicyclic fusion of pyrrole + pyrazine |
Aromaticity | Non-aromatic in saturated derivatives |
Key Functional Groups | Tertiary amine, secondary amine (varies) |
Chiral Centers | C8a in 8a-methyl derivatives |
Dipole Moment | ~3.5 D (estimated) |
LogP (Octanol-Water) | 0.054 (hydrophilic) [4] |
Pyrrolo[1,2-a]pyrazine derivatives exhibit remarkable bioactivity profiles, largely attributable to their mimicry of peptide bonds and enzyme substrate geometries. The diketopiperazine (DKP) variant—exemplified by (3R,8aS)-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo(D-Val-L-Pro))—demonstrates antifungal potency against multidrug-resistant Candida spp. through inhibition of HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), a rate-limiting enzyme in ergosterol biosynthesis [2] [7]. Docking studies reveal the DKP scaffold occupies HMGR’s catalytic site via H-bonding with Lys294 and π-stacking with His381 residues [2]. Beyond antimicrobial applications, the antioxidant hexahydropyrrolo[1,2-a]pyrazine-1,4-dione from Streptomyces mangrovisoli scavenges superoxide anions (IC50 ≈ 12 μM), mitigating oxidative stress implicated in neurodegeneration [10]. The (3S,8aR)-3-(4-hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione further inhibits Serratia marcescens chitinase (Ki = 8.3 μM), highlighting utility in enzyme targeting [8]. In materials science, the scaffold’s conformational rigidity and electron-donating capacity enable its integration into organic semiconductors. Derivatives functionalized with acrylonitrile or acetophenone groups (e.g., compounds 4g and 4c from enaminone cyclization) exhibit tunable fluorescence, suggesting applications in OLEDs [1] [2].
Table 2: Bioactive Pyrrolo[1,2-a]pyrazine Derivatives
Compound | CAS/Identifier | Bioactivity | Mechanism/Target |
---|---|---|---|
(3R,8aS)-3-Isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 27483-18-7 | Antifungal vs. Candida spp. | HMGR inhibition |
(3S,8aR)-3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | DB04520 | Chitinase inhibition | Competitive inhibition |
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Not specified | Antioxidant (IC50 12 μM) | Superoxide anion scavenging |
7-Fluoro-2-(2-methylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | US9969754B2 | Spinal muscular atrophy therapy (patent) | SMN2 splicing modulation |
The synthesis of pyrrolo[1,2-a]pyrazines has evolved from classical condensation methods to sophisticated stereocontrolled strategies. Early approaches leveraged Staedel–Rügheimer pyrazine synthesis (1876), wherein α-chloroketones reacted with ammonia yielded pyrazine cores through α-aminoketone dimerization and oxidation [6]. A significant breakthrough emerged with the Gastaldi synthesis (1921), employing nitroso compounds and enolates to construct pyrazine rings under mild conditions [6]. Modern routes prioritize atom economy and chiral fidelity, particularly for saturated derivatives like (S)-8a-methyloctahydropyrrolo[1,2-a]pyrazine. Key methodologies include:
Stereoselective introduction of the 8a-methyl group remains challenging. Asymmetric hydrogenation of pyrrolo[1,2-a]pyrazine precursors using Rh(I)-(R)-BINAP catalysts affords (S)-configured products with 88% ee, while enzymatic resolutions (e.g., lipase PS-30) provide enantiopure material [9]. Recent advances exploit Lewis acid-mediated annulations, where SnCl₄ promotes cyclization of pyrrolyl enaminones into indolizines or pyrazines with controlled stereochemistry [2].
Table 3: Evolution of Pyrrolo[1,2-a]pyrazine Synthesis
Synthetic Method | Period | Key Reagents/Conditions | Limitations | Yield Range |
---|---|---|---|---|
Staedel–Rügheimer Synthesis | 1876 | α-Chloroketones + NH₃ | Limited to symmetric pyrazines | 30–45% |
Gastaldi Synthesis | 1921 | Nitroso compounds + β-ketoesters | Requires anhydrous conditions | 50–70% |
Enaminone Cyclization | 2000s | R-CHO-pyrrole + DMFDMA → NH₄OAc/Li₂CO₃ | Moderate stereocontrol | 53–90% |
MCR Approach | 2023 | R-CHO-pyrrole + DMFDMA + NH₄OAc (one-pot) | Restricted substrate scope | 57–80% |
Asymmetric Hydrogenation | Recent | Pyrazine precursor + Rh(I)-(R)-BINAP | High catalyst cost | 75% (88% ee) |
The structural and functional versatility of (S)-8a-methyloctahydropyrrolo[1,2-a]pyrazine ensures its continued relevance. As synthetic methodologies advance toward greater stereocontrol and sustainability, this scaffold will undoubtedly unlock new therapeutic and material applications—from combatting drug-resistant pathogens to enabling chiral nanomaterials.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: